molecular formula C22H22ClFN2O4 B2453653 4-(3-chloro-4-methoxybenzoyl)-1-(2-(dimethylamino)ethyl)-5-(3-fluorophenyl)-3-hydroxy-1H-pyrrol-2(5H)-one CAS No. 636992-24-0

4-(3-chloro-4-methoxybenzoyl)-1-(2-(dimethylamino)ethyl)-5-(3-fluorophenyl)-3-hydroxy-1H-pyrrol-2(5H)-one

Cat. No. B2453653
CAS RN: 636992-24-0
M. Wt: 432.88
InChI Key: QKQPACQKTLFMJM-UHFFFAOYSA-N
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Description

4-(3-chloro-4-methoxybenzoyl)-1-(2-(dimethylamino)ethyl)-5-(3-fluorophenyl)-3-hydroxy-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C22H22ClFN2O4 and its molecular weight is 432.88. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis and Chemical Reactions

Research in organic chemistry often focuses on the synthesis and characterization of complex molecules. For example, the study on the synthesis of pyrrolo[3,2-d]pyrimidines through amine oxide rearrangement highlights the methodology for synthesizing pyrrole derivatives with potential applications in drug development and materials science (Majumdar et al., 1998). Similarly, the synthesis of 1-aryl-2-[2-(dimethylamino)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones and their analogs is another example of complex molecule synthesis with potential applications in medicinal chemistry and materials science (Vydzhak & Panchishyn, 2010).

Pharmacological Agents

Some research focuses on the pharmacological potential of related compounds. For instance, derivatives of pyrazol-5-ols have been evaluated as novel potential antipsychotic agents. Their synthesis and pharmacological evaluation indicate potential applications in treating psychiatric disorders without the side effects associated with dopamine receptor interaction (Wise et al., 1987).

Novel Materials and Sensors

Research also extends to the development of novel materials and sensors. A study on fluorescent probes based on the 1,2,5-triphenylpyrrole core for real-time monitoring of low carbon dioxide levels represents an application in environmental monitoring and potentially in biological and medical contexts (Wang et al., 2015).

properties

IUPAC Name

(4E)-4-[(3-chloro-4-methoxyphenyl)-hydroxymethylidene]-1-[2-(dimethylamino)ethyl]-5-(3-fluorophenyl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClFN2O4/c1-25(2)9-10-26-19(13-5-4-6-15(24)11-13)18(21(28)22(26)29)20(27)14-7-8-17(30-3)16(23)12-14/h4-8,11-12,19,27H,9-10H2,1-3H3/b20-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJMQJRVZTFUNFU-CZIZESTLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C(C(=C(C2=CC(=C(C=C2)OC)Cl)O)C(=O)C1=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCN1C(/C(=C(/C2=CC(=C(C=C2)OC)Cl)\O)/C(=O)C1=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClFN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-chloro-4-methoxybenzoyl)-1-(2-(dimethylamino)ethyl)-5-(3-fluorophenyl)-3-hydroxy-1H-pyrrol-2(5H)-one

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